1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
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Overview
Description
CGP 23996 is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is particularly notable for its non-reducible nature, making it suitable for iodination and binding assays for somatostatin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 23996 involves the creation of a non-reducible analog of somatostatin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized to maintain its stability and binding affinity to somatostatin receptors .
Industrial Production Methods
Industrial production methods for CGP 23996 are not publicly detailed, but they likely involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
CGP 23996 primarily undergoes binding reactions with somatostatin receptors. It is designed to be stable and non-reducible, which limits its participation in typical chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The compound is often used in binding assays with radio-iodinated molecules. The common reagents include iodination agents and buffers that maintain the stability of the peptide during the binding assays .
Major Products Formed
The major product formed from reactions involving CGP 23996 is the radio-iodinated analog, which is used in various binding assays to study somatostatin receptors .
Scientific Research Applications
CGP 23996 has several scientific research applications:
Chemistry: Used in binding assays to study the interaction between somatostatin and its receptors.
Biology: Helps in understanding the distribution and function of somatostatin receptors in different tissues.
Medicine: Potential applications in diagnostic imaging and therapeutic interventions targeting somatostatin receptors.
Industry: Utilized in the development of diagnostic tools and research reagents.
Mechanism of Action
CGP 23996 exerts its effects by binding to somatostatin receptors, specifically the subtypes that are sensitive to non-reducible analogs. This binding inhibits the release of various secondary messengers, thereby modulating neurotransmission and cell proliferation. The molecular targets include somatostatin receptor subtypes SRIF1 and SRIF2 .
Comparison with Similar Compounds
Similar Compounds
MK 678: Another somatostatin analog that binds selectively to different somatostatin receptor subtypes.
CGP 54626: A compound with similar binding properties but different receptor subtype specificity.
CGP 37849: Another analog used in similar binding assays.
Uniqueness
CGP 23996 is unique due to its non-reducible nature, which makes it particularly stable and suitable for iodination. This stability allows for more accurate and reliable binding assays compared to other somatostatin analogs .
Properties
CAS No. |
86170-12-9 |
---|---|
Molecular Formula |
C73H99N15O18 |
Molecular Weight |
1474.7 g/mol |
IUPAC Name |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
InChI Key |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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